[3-(Morpholin-4-yl)propyl](pentan-3-yl)amine
CAS No.:
Cat. No.: VC17816330
Molecular Formula: C12H26N2O
Molecular Weight: 214.35 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C12H26N2O |
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Molecular Weight | 214.35 g/mol |
IUPAC Name | N-(3-morpholin-4-ylpropyl)pentan-3-amine |
Standard InChI | InChI=1S/C12H26N2O/c1-3-12(4-2)13-6-5-7-14-8-10-15-11-9-14/h12-13H,3-11H2,1-2H3 |
Standard InChI Key | VCYYBEDHPVAXQG-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)NCCCN1CCOCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(morpholin-4-yl)propylamine, reflects its bifunctional design:
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A morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is connected via a three-carbon propyl chain.
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A pentan-3-yl group (a branched five-carbon alkyl chain with a tertiary carbon center) forms the second substituent on the central nitrogen atom .
The molecular formula is C<sub>12</sub>H<sub>26</sub>N<sub>2</sub>O, with a molecular weight of 214.35 g/mol . Its structure is distinct from related derivatives such as 2-methyl-N-(3-morpholin-4-ylpropyl)pentan-2-amine (CAS 139362814), which features a differently substituted pentyl group .
Table 1: Key Identifiers of 3-(Morpholin-4-yl)propylamine
Property | Value | Source |
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CAS Number | 1038278-93-1 | |
Molecular Formula | C<sub>12</sub>H<sub>26</sub>N<sub>2</sub>O | |
Molecular Weight | 214.35 g/mol | |
Purity | ≥97% (as reported by suppliers) |
Synthesis and Manufacturing
Synthetic Pathways
While no peer-reviewed publications detailing its synthesis are available, supplier documentation suggests a multi-step nucleophilic substitution strategy:
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Morpholine Propylation: Morpholine reacts with 1-bromo-3-chloropropane to form 3-morpholinopropyl chloride.
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Amine Coupling: The chloride intermediate undergoes nucleophilic displacement with pentan-3-amine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in acetonitrile) .
Alternative routes may involve reductive amination between 3-morpholinopropylamine and pentan-3-one, though evidence for this remains speculative.
Process Optimization Challenges
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Steric Hindrance: The bulky pentan-3-yl group may limit reaction efficiency, necessitating elevated temperatures or prolonged reaction times.
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Purification: Column chromatography or distillation is required to achieve the reported ≥97% purity, as residual morpholine or unreacted alkyl halides could persist .
Physicochemical Properties
Experimental Data Gaps
Publicly available datasets lack critical parameters such as melting point, boiling point, and solubility. Suppliers describe it as a liquid at room temperature, inferred from analogous morpholine derivatives .
Predicted Properties
Using quantitative structure-property relationship (QSPR) models:
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LogP (Octanol-Water Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for membrane penetration in bioactive molecules.
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pK<sub>a</sub>: The tertiary amine’s pK<sub>a</sub> is projected to be ~9.5, making it predominantly protonated under physiological conditions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structure aligns with motifs seen in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, the morpholine ring is a common pharmacophore in drugs like gefitinib and aprepitant . Its potential use in optimizing drug solubility and bioavailability warrants further investigation.
Agrochemical Development
Branched alkylamines are frequently employed in herbicide and pesticide formulations. The pentan-3-yl group’s hydrophobicity could enhance the adhesion of active ingredients to plant surfaces .
Sector | Function | Rationale |
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Pharmaceuticals | Intermediate for CNS agents | Morpholine’s blood-brain barrier penetration |
Agrochemicals | Surfactant adjuvant | Alkyl chain lipid compatibility |
Materials Science | Epoxy curing agent | Tertiary amine catalysis |
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